Home > Products > Building Blocks P291 > 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine - 1374652-56-8

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-1669774
CAS Number: 1374652-56-8
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazole ring fused to a pyridine ring, with an ethynyl group attached to the pyrazole. This unique structure contributes to its reactivity and biological significance, particularly in inhibiting specific kinases involved in cell signaling pathways.

Source

The compound's chemical identity is recognized by its CAS number 1374652-56-8, and it has been the subject of various synthetic and biochemical studies. Research indicates that 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has been synthesized using multiple methodologies that enhance its availability for scientific exploration .

Classification

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is classified as a heterocyclic compound due to its ring structure containing different elements (nitrogen and carbon). It falls under the category of pyrazolopyridines, which are known for their pharmacological properties, including anticancer and anti-inflammatory activities .

Synthesis Analysis

Methods

The synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine typically involves the annulation of a pyrazole fragment to a pyridine ring. One effective method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions such as trifluoroacetic acid. This approach facilitates the formation of the pyrazolopyridine core through a series of nucleophilic substitutions and cyclizations .

Technical Details

The synthesis process can be summarized as follows:

  1. Starting Materials: 5-aminopyrazoles and α-oxoketene dithioacetals.
  2. Reaction Conditions: Typically performed under acidic conditions.
  3. Key Steps:
    • Formation of an intermediate through nucleophilic attack.
    • Cyclization to form the pyrazolopyridine structure.
    • Subsequent purification and characterization of the product.

This method allows for high yield and purity, making it suitable for both laboratory and potential industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine consists of:

  • A pyrazole ring: A five-membered ring containing two nitrogen atoms.
  • A pyridine ring: A six-membered aromatic ring containing one nitrogen atom.
  • An ethynyl group: A terminal alkyne functional group (–C≡CH) attached to the pyrazole.

Data

The molecular formula is C9H6N2C_9H_6N_2, with a molecular weight of approximately 158.16 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Chemical Reactions Analysis

Reactions

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions due to its reactive functional groups:

  1. Nucleophilic Substitution Reactions: The ethynyl group can undergo nucleophilic attacks, leading to diverse derivatives.
  2. Cycloaddition Reactions: It can react with other unsaturated compounds to form larger cyclic structures.

Technical Details

For instance, when subjected to electrophilic conditions, the ethynyl group can be substituted by various electrophiles, enhancing the compound's versatility in synthetic organic chemistry. Additionally, it has been noted that this compound can inhibit kinase activity in certain biochemical pathways, showcasing its dual role as both a synthetic intermediate and a bioactive molecule .

Mechanism of Action

Process

The mechanism of action for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine primarily involves its interaction with specific kinases. It has been shown to inhibit ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) effectively.

Data

The inhibition occurs through binding at the active site of the kinase, preventing substrate phosphorylation. This process modulates cell signaling pathways critical for cell proliferation and survival, particularly in cancer cells where it induces apoptosis by activating intrinsic apoptotic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of the ethynyl group.

Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions that characterize this compound's behavior in different environments .

Applications

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  • Biochemical Research: Used as a tool compound to study kinase signaling pathways and their implications in various diseases.
  • Synthetic Organic Chemistry: Serves as a versatile building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The journey of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's synthesis of the first monosubstituted derivative (R3 = Ph) via reaction of diphenylhydrazone and pyridine with iodine [2]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established early methodologies using aminopyrazole precursors with 1,3-diketones in glacial acetic acid. For decades, synthetic exploration remained modest until the 1980s, when recognition of the scaffold's purine-mimetic properties stimulated systematic investigation. The 21st century witnessed explosive growth, with 54% of all references (1,413 patents) emerging since 2012 alone [2].

Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Development

YearMilestoneSignificance
1908Ortoleva synthesisFirst monosubstituted derivative (R3 = Ph)
1911Bulow's methodN-phenyl-3-methyl derivatives via aminopyrazole route
1985First biological reviewSystematic analysis of bioactivities
2012Synthetic methodology reviewComprehensive coverage of novel synthetic routes
2020-2025Targeted therapy eraRational design of dual-pathway regulators (e.g., PAH therapeutics)

Modern innovations focus on green chemistry approaches, including nanocatalysis, microwave-assisted synthesis, and multicomponent reactions that improve efficiency and sustainability [3]. These advances enabled the practical synthesis of challenging derivatives like 5-ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS# 1374652-56-8), which features a terminal alkyne group amenable to further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1] [4]. The commercial availability of this building block (95% purity, $255-$860 depending on scale) through suppliers like AChemBlock and Porphyrin Systems facilitates drug discovery efforts targeting protein-protein interactions and allosteric binding sites [1] [4].

Substitution pattern analysis reveals distinct preferences across the scaffold's five modifiable positions. At N1, methyl (31.78%) and other alkyl groups (23.27%) dominate, followed by phenyl (15.17%), while unsubstituted derivatives account for 19.70% [2]. The C3 position shows overwhelming preference for methyl (46.77%) or hydrogen (30.83%), reflecting both synthetic accessibility and steric requirements for target engagement. The 5-ethynyl substitution represents a strategically significant innovation, introducing a linear, π-conjugated functional group that enhances both synthetic versatility and target binding through complementary shape matching [1] [4].

Structural and Functional Analogies to Purine Bases in Biological Systems

The 1H-pyrazolo[3,4-b]pyridine system exhibits profound structural mimicry of natural purines, with its bicyclic framework replicating the hydrogen-bonding topology and electronic distribution of adenine and guanine. Computational studies confirm the 1H-tautomer's dominance (37.03 kJ/mol more stable than 2H-form), enabling precise imitation of purine interactions in biological systems [2]. This isoelectronic similarity facilitates binding at purinergic receptors, kinase ATP sites, and nucleic acid-binding proteins with high complementarity.

The 5-ethynyl modification extends this mimicry while introducing unique advantages:

  • Electronic Effects: The electron-withdrawing ethynyl group (-C≡CH) reduces electron density at C5/C6, enhancing hydrogen-bond accepting capacity at N4 and N7 positions, analogous to N1 and N7 of adenine [4].
  • Steric Extension: The linear ethynyl group projects perpendicularly from the ring plane, probing deep hydrophobic pockets inaccessible to planar purines while maintaining conjugate planarity for π-stacking interactions [1].
  • Tautomeric Stability: Unlike natural purines that exhibit complex tautomerism, the 5-ethynyl derivative exists predominantly as the 1H-tautomer (>99%), simplifying binding predictions and structure-activity relationships [2].

Table 2: Hydrogen Bonding Capacity Comparison with Purine Bases

CompoundH-bond DonorsH-bond AcceptorsKey Biological Interactions
Adenine1 (N6)3 (N1, N3, N7)DNA base pairing, ATP-binding kinases
Guanine2 (N1, N2)3 (N3, O6, N7)G-quadruplexes, GTP-binding proteins
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine1 (N1)3 (N4, N7, C≡C)Kinase hinge region, receptor allosteric sites

Density functional theory (DFT) calculations reveal that the ethynyl group increases molecular dipole moment (μ = 4.2 D) compared to unsubstituted analogs (μ = 2.8 D), enhancing interactions with polarized binding cavities [4]. This electronic perturbation significantly influences π-π stacking energies, with calculated interaction energies for 5-ethynyl derivative–phenylalanine complexes approximately 15% stronger than adenine–phenylalanine complexes due to extended conjugation [3]. These properties explain the scaffold's exceptional performance in targeting ATP-binding sites where natural purines function as endogenous ligands, particularly in kinases and nucleotide-binding proteins.

Role of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine as a Privileged Pharmacophore

The 5-ethynyl-1H-pyrazolo[4,3-b]pyridine structure (MW: 143.15 g/mol, MF: C8H5N3) functions as a privileged pharmacophore across multiple therapeutic domains through strategic exploitation of its ethynyl "molecular handle" and core heterocyclic properties. Its applications span three principal areas:

Pulmonary Arterial Hypertension (PAH) TherapeuticsNovel pyrazolo[3,4-b]pyridine derivatives incorporating the 5-ethynyl moiety demonstrate dual-pathway regulation for PAH treatment, simultaneously addressing vascular remodeling and vasodilation. Compound 2 (exemplary structure) exhibits superior proliferation and migration suppression compared to riociguat (approved sGC stimulator), while maintaining moderate vasodilatory activity through soluble guanylate cyclase (sGC) stimulation [5]. In hypoxia-induced PAH rat models, these derivatives significantly decrease right ventricular systolic pressure (RVSP), attenuate pulmonary artery medial thickness (PAMT), and reduce right ventricular hypertrophy (RVH) following oral administration [5]. The ethynyl group enables optimal positioning within the sGC heme-binding pocket while concurrently facilitating interactions with AMP-activated protein kinase (AMPK) regulatory domains, achieving unprecedented dual-pathway modulation.

Kinase Inhibition PlatformsThe scaffold serves as a versatile template for selective kinase inhibitors through rational hinge-binding domain optimization. Strategic decoration of the ethynyl group enables nanomolar-range inhibition against challenging targets:

  • MKK4 Inhibition: Conversion of vemurafenib's pyrrolopyridine core to 5-ethynyl-pyrazolopyridine dramatically shifts selectivity from BRAF to MKK4 (mitogen-activated protein kinase kinase 4). Compound 58 achieves low nanomolar MKK4 inhibition (IC50 < 5 nM) with >100-fold selectivity over JNK1 and MKK7, critical for avoiding compensatory pathway activation [7]. This selectivity profile enables promotion of hepatocyte proliferation for liver regeneration without off-target toxicity.
  • TRK Inhibition: 5-Ethynyl derivatives demonstrate potent tropomyosin receptor kinase (TRK) inhibition, with compound C03 exhibiting IC50 = 56 nM against TRKA and Km-12 cell proliferation IC50 = 0.304 μM. The ethynyl group enhances plasma stability and reduces cytochrome P450 interactions (except CYP2C9), addressing key limitations of earlier TRK inhibitors [10].

Cancer Therapeutics DevelopmentBeyond kinase inhibition, the scaffold's anticancer utility extends to:

  • Microtubule Disruption: Novel derivatives with aryl-ethynyl extensions demonstrate potent tubulin polymerization inhibition (IC50 = 1.8 μM), arresting cell cycle at G2/M phase [3].
  • Receptor Tyrosine Kinase Inhibition: Structural hybrids with quinoline or coumarin systems show VEGFR-2 suppression (IC50 = 0.89 μM) through allosteric modulation enhanced by the ethynyl tether [3].

Table 3: Biological Activities of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Therapeutic AreaMolecular TargetExemplary ActivityMechanistic Advantage
Pulmonary HypertensionsGC / AMPKRVSP reduction >40%Dual-pathway regulation
Liver RegenerationMKK4IC50 < 5 nMBRAF selectivity shift
Solid TumorsTRKAIC50 = 56 nMCYP450 stability (CYP3A4 > 50 μM)
AngiogenesisVEGFR-2IC50 = 0.89 μMAllosteric binding

The terminal alkyne (C≡C-H) serves as both a synthetic handle and a critical pharmacophoric element:

  • Click Chemistry Applications: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid generation of triazole-containing libraries targeting diverse biological pathways [1].
  • Hydrophobic Probe: The linear alkyne extends 5.3 Å from the ring plane, accessing deep hydrophobic pockets in protein binding sites while maintaining favorable logP (calculated 1.8) [4].
  • Conformational Restriction: When incorporated into macrocyclic kinase inhibitors, the rigid ethynyl group reduces entropic penalty upon binding (ΔS > +15 cal/mol·K) compared to flexible analogs [7].

Properties

CAS Number

1374652-56-8

Product Name

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

5-ethynyl-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11)

InChI Key

WDMUELCRMSDBAV-UHFFFAOYSA-N

SMILES

C#CC1=NC2=C(C=C1)NN=C2

Canonical SMILES

C#CC1=NC2=C(C=C1)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.